molecular formula C9H11N5O B5439841 5-amino-2-(4,6-dimethylpyrimidin-2-yl)-1,2-dihydro-3H-pyrazol-3-one

5-amino-2-(4,6-dimethylpyrimidin-2-yl)-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B5439841
M. Wt: 205.22 g/mol
InChI Key: VKUSQZZVKSXGIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-2-(4,6-dimethylpyrimidin-2-yl)-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound with a unique structure that combines a pyrazolone ring with a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-(4,6-dimethylpyrimidin-2-yl)-1,2-dihydro-3H-pyrazol-3-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-dimethyl-2-aminopyrimidine with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent amination to introduce the amino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the pyrazolone ring, potentially leading to the formation of dihydropyrazolone derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Dihydropyrazolone derivatives.

    Substitution: Various substituted pyrazolone and pyrimidine derivatives.

Scientific Research Applications

5-amino-2-(4,6-dimethylpyrimidin-2-yl)-1,2-dihydro-3H-pyrazol-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-amino-2-(4,6-dimethylpyrimidin-2-yl)-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-2-(4,6-dimethylpyrimidin-2-yl)-1,2-dihydro-3H-pyrazol-3-one
  • 4,6-dimethyl-2-aminopyrimidine
  • Ethyl acetoacetate

Uniqueness

The uniqueness of this compound lies in its combined pyrazolone and pyrimidine structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

5-amino-2-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O/c1-5-3-6(2)12-9(11-5)14-8(15)4-7(10)13-14/h3-4,13H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKUSQZZVKSXGIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=O)C=C(N2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.